4-(diethylamino)-3,5-dimethylphenol
Description
4-(Diethylamino)-3,5-dimethylphenol (chemical formula: C₁₁H₁₇NO; molecular weight: 179.26 g/mol) is a phenolic derivative featuring a diethylamino group at the 4-position and methyl groups at the 3- and 5-positions. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity compared to simpler phenolic analogs.
Properties
CAS No. |
131249-82-6 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with diethylamine. This reaction can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives.
Scientific Research Applications
4-(diethylamino)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-3,5-dimethylphenol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can engage in aromatic stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The 4-position substituent critically influences physical properties. Key comparisons include:
4-Chloro-3,5-dimethylphenol
- Structure : Chloro substituent at the 4-position.
- Molecular Weight : 170.6 g/mol.
- Melting Point : 114–116°C ().
- Applications: Used as a disinfectant or chemical intermediate. Industrial standards require ≥99.0% purity, with strict limits on impurities like 2-chloro-3,5-dimethylphenol (≤0.3%) .
- Comparison: The chloro group increases molecular weight and melting point compared to the diethylamino analog.
3,5-Dimethylphenol
- Structure : Hydroxyl group at the 4-position.
- Molecular Weight : 122.16 g/mol.
- Biodegradability : Exhibits 20–40% biodegradability (BOD₇), though short-term oxygen demand (BODₛₜ) is negligible ().
- Applications : Industrial precursor for resins, plastics, and agrochemicals. Market data indicate significant global consumption, with detailed financial forecasts spanning 2020–2046 .
- Comparison: The absence of an amino group reduces steric hindrance and lipophilicity, making 3,5-dimethylphenol more reactive in electrophilic substitution reactions.
4-(Dimethylamino)-3,5-dimethylphenol
- Structure: Dimethylamino substituent at the 4-position.
- Chromatographic Behavior : Retention time (Rₜ) of 1.58 min on OV-17 columns at 190°C, significantly shorter than Zectran (Rₜ = 11.7 min) ().
- Comparison: The dimethylamino group is less bulky than diethylamino, leading to lower retention times in gas chromatography. This suggests higher volatility or reduced polarity compared to the diethylamino analog.
Data Tables
Table 1. Key Properties of 4-(Diethylamino)-3,5-dimethylphenol and Analogs
| Compound | Substituent (4-position) | Molecular Weight (g/mol) | Melting Point (°C) | Biodegradability (BOD₇ %) | Key Applications |
|---|---|---|---|---|---|
| This compound | Diethylamino | 179.26 | Not reported | Not studied | Pharmaceuticals, ligands |
| 4-Chloro-3,5-dimethylphenol | Chloro | 170.6 | 114–116 | Not studied | Disinfectant, intermediate |
| 3,5-Dimethylphenol | Hydroxyl | 122.16 | ~95–96* | 20–40 | Industrial synthesis |
| 4-(Dimethylamino)-3,5-dimethylphenol | Dimethylamino | 151.21 | Not reported | Not studied | Chromatography standard |
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